molecular formula C11H17NO3S2 B14007637 Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate CAS No. 5316-40-5

Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate

Katalognummer: B14007637
CAS-Nummer: 5316-40-5
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: IQIFTZHPYOZVBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Thiazolidineaceticacid, 3-butyl-4-oxo-2-thioxo-, ethyl ester is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolidineaceticacid, 3-butyl-4-oxo-2-thioxo-, ethyl ester typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of multicomponent reactions, click chemistry, and nano-catalysis to improve selectivity, purity, and yield . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often employed to make the process more sustainable and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

5-Thiazolidineaceticacid, 3-butyl-4-oxo-2-thioxo-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidine ring .

Wissenschaftliche Forschungsanwendungen

5-Thiazolidineaceticacid, 3-butyl-4-oxo-2-thioxo-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Thiazolidineaceticacid, 3-butyl-4-oxo-2-thioxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, leading to various pharmacological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Thiazolidineaceticacid, 3-butyl-4-oxo-2-thioxo-, ethyl ester include other thiazolidine derivatives such as:

Uniqueness

What sets 5-Thiazolidineaceticacid, 3-butyl-4-oxo-2-thioxo-, ethyl ester apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

5316-40-5

Molekularformel

C11H17NO3S2

Molekulargewicht

275.4 g/mol

IUPAC-Name

ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate

InChI

InChI=1S/C11H17NO3S2/c1-3-5-6-12-10(14)8(17-11(12)16)7-9(13)15-4-2/h8H,3-7H2,1-2H3

InChI-Schlüssel

IQIFTZHPYOZVBM-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(=O)C(SC1=S)CC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.